molecular formula C17H18ClFN4O B2389565 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235360-16-3

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2389565
CAS No.: 1235360-16-3
M. Wt: 348.81
InChI Key: XMAJSLPVOJUKOV-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with chloro and fluoro groups, along with a pyrimidinyl-piperidinyl moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Piperidinyl Moiety:

    Attachment of the Pyrimidinyl Group: Finally, the pyrimidinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and pyrimidinyl moieties.

    Coupling Reactions: The compound can be further functionalized through coupling reactions, such as Suzuki or Sonogashira coupling, to introduce additional substituents.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the benzamide core, while coupling reactions can introduce various functional groups to the pyrimidinyl or piperidinyl moieties.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can be compared with other similar compounds, such as:

    2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide: This compound lacks the piperidinyl moiety, which may affect its biological activity and chemical reactivity.

    2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)aniline:

    2-chloro-6-fluoro-N-(pyrimidin-2-yl)benzamide: This compound lacks the piperidinyl moiety, which may result in different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-13-3-1-4-14(19)15(13)16(24)22-11-12-5-9-23(10-6-12)17-20-7-2-8-21-17/h1-4,7-8,12H,5-6,9-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAJSLPVOJUKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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